molecular formula C20H19NO3 B1608465 3-Benzoyl-7-diethylaminocoumarin CAS No. 77016-78-5

3-Benzoyl-7-diethylaminocoumarin

Cat. No.: B1608465
CAS No.: 77016-78-5
M. Wt: 321.4 g/mol
InChI Key: CPVJWBWVJUAOMV-UHFFFAOYSA-N
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Description

Significance of Coumarin (B35378) Derivatives in Modern Chemical and Biological Sciences

Coumarins, which are composed of fused benzene (B151609) and α-pyrone rings, represent a significant class of heterocyclic compounds. atlantis-press.com Originally identified in natural sources like tonka beans, cinnamon, and sweet clover, the field has expanded to include a vast number of synthetic derivatives. researchgate.net Their unique structural and photophysical properties have established them as privileged scaffolds in medicinal chemistry and materials science. nih.gov

The broad-ranging biological activities of coumarin derivatives are a primary driver of their scientific importance. researchgate.netbenthamdirect.com These activities include, but are not limited to, anticancer, anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. atlantis-press.comresearchgate.netbenthamdirect.com This wide spectrum of bioactivity is attributed to their ability to interact with various enzymes and receptors within biological systems. researchgate.netnih.gov

Beyond their therapeutic potential, coumarins are extensively used as fluorescent probes and biological stains. nih.gov Their large conjugated systems are conducive to strong fluorescence, which can be sensitive to the local microenvironment. This property is harnessed to monitor enzyme activities, visualize cellular components, and detect specific analytes in complex biological milieus. nih.govnih.gov The adaptability of the coumarin core allows for chemical modifications that can tune its photophysical properties for specific applications, such as sensing viscosity within cellular organelles like mitochondria and lysosomes. nih.gov

Overview of 3-Benzoyl-7-diethylaminocoumarin within Advanced Research Contexts

Within the extensive family of coumarins, this compound stands out as a compound with significant utility in advanced research, particularly in the development of fluorescent probes. This derivative combines the characteristic coumarin scaffold with a benzoyl group at the 3-position and a diethylamino group at the 7-position. These substitutions are critical to its photophysical behavior and its application as a sensor.

The diethylamino group at the 7-position is a common feature in many fluorescent coumarin dyes, enhancing their quantum yield and shifting their emission to longer wavelengths. The benzoyl group at the 3-position provides a site for further chemical modification and can influence the molecule's sensitivity to its environment.

Research has demonstrated the application of related 7-(diethylamino)coumarin derivatives in various sensing and labeling applications. For instance, 7-(diethylamino)coumarin-3-carboxylic acid is utilized as a fluorescent label for modifying amines and for protein conjugation. sigmaaldrich.com It has also been employed as a FRET (Förster Resonance Energy Transfer) acceptor in studies of RNA-small molecule binding and for the derivatization of sulfonamides for detection via laser-induced fluorescence. caymanchem.com Furthermore, derivatives have been developed as thiol-reactive probes for protein labeling and as probes for detecting changes in viscosity within cancerous cells and tumor tissues. nih.govabcam.com

The core structure of 7-(diethylamino)coumarin has been incorporated into more complex probes, such as ratiometric fluorescent sensors for hydropersulfides, by pairing it with other fluorophores like rhodol. acs.org In such systems, the coumarin unit acts as a FRET donor. acs.org The photophysical properties of these molecules, including their absorption and emission spectra, are often highly sensitive to solvent polarity and viscosity, a characteristic that is exploited in the design of environmental sensors. nih.govresearchgate.net

While direct research on this compound is specific, the extensive studies on its close analogs underscore its potential as a valuable tool in chemical biology and materials science. The established reactivity and photophysical properties of the 7-(diethylamino)coumarin core provide a strong foundation for its use in creating sophisticated molecular probes and sensors. For example, a study on the related compound 3-Benzoyl-7-Hydroxy Coumarin investigated its effects on biochemical markers in rats, indicating the biological relevance of the 3-benzoyl coumarin structure. dergipark.org.tr

Detailed Compound Information

Properties

IUPAC Name

3-benzoyl-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-21(4-2)16-11-10-15-12-17(20(23)24-18(15)13-16)19(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVJWBWVJUAOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399123
Record name 3-BENZOYL-7-DIETHYLAMINOCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77016-78-5
Record name 3-BENZOYL-7-DIETHYLAMINOCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Structural Elucidation

Development of Efficient Synthetic Pathways for 3-Benzoyl-7-diethylaminocoumarin and Its Analogues

The synthesis of this compound can be approached through several established condensation reactions, with the Pechmann and Knoevenagel condensations being the most prominent. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Multi-step Reaction Schemes and Optimization Protocols

A direct and efficient route to this compound is the Pechmann condensation. This reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. For the synthesis of the target molecule, 3-diethylaminophenol (B49911) serves as the phenolic component, and ethyl benzoylacetate is the appropriate β-ketoester.

A general multi-step reaction scheme is proposed as follows:

Scheme 1: Proposed Synthesis of this compound via Pechmann Condensation

Step 1: Pechmann Condensation

3-Diethylaminophenol is reacted with ethyl benzoylacetate in the presence of an acid catalyst.

Optimization of Reaction Conditions: The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters for optimization include:

Catalyst: A variety of acid catalysts can be employed, ranging from protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) to Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and montmorillonite (B579905) clays. nih.govresearchgate.net For instance, the use of a Ti(IV)-doped ZnO matrix has been shown to be an effective heterogeneous catalyst for Pechmann condensations, offering advantages in terms of reusability and milder reaction conditions. nih.gov Optimization studies would involve screening various catalysts to identify the one that provides the highest yield with minimal side product formation.

Solvent: The reaction can be carried out under solvent-free conditions, which is an environmentally friendly approach. Alternatively, high-boiling point solvents like nitrobenzene (B124822) or 1,2-dichlorobenzene (B45396) can be used. The choice of solvent can influence the reaction temperature and the solubility of the reactants.

Temperature: The reaction temperature is a critical factor. Typically, Pechmann condensations require elevated temperatures, often in the range of 100-180 °C. Optimization would involve a systematic study of the temperature to find the optimal balance between reaction rate and product decomposition.

Reaction Time: The reaction time needs to be monitored to ensure complete conversion of the starting materials. Thin-layer chromatography (TLC) is a convenient method for tracking the progress of the reaction.

Purification: The crude product obtained after the reaction is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield pure this compound.

Regioselective Functionalization and Derivatization Strategies

The regioselectivity of the Pechmann condensation is generally high, with the cyclization occurring at the more activated ortho-position to the hydroxyl group of the phenol. In the case of 3-diethylaminophenol, the C4 position is highly activated by both the hydroxyl and the diethylamino groups, leading to the desired 7-diethylamino-substituted coumarin (B35378).

Alternative regioselective strategies could involve the functionalization of a pre-formed coumarin ring. For instance, a Friedel-Crafts acylation of 7-diethylaminocoumarin with benzoyl chloride in the presence of a Lewis acid catalyst could potentially introduce the benzoyl group. syrris.jpresearchgate.netacs.org However, this approach may lead to a mixture of products due to the possibility of acylation at other positions on the coumarin ring, necessitating careful optimization and purification. The Vilsmeier-Haack reaction is another method for the formylation of activated aromatic rings, which could be a precursor step to introducing the benzoyl group, although this would add complexity to the synthesis. researchgate.netscirp.orgresearchgate.netnih.govd-nb.info

Derivatization of this compound can be achieved by modifying either the benzoyl or the diethylamino group to fine-tune its properties. For example, substitution on the phenyl ring of the benzoyl group can be introduced by using appropriately substituted benzoyl chlorides in the initial synthesis.

Novel Catalyst Systems in Coumarin Synthesis

Recent research has focused on the development of more environmentally benign and efficient catalyst systems for coumarin synthesis. Heterogeneous catalysts, such as zeolites, clays, and functionalized solid supports, offer advantages like easy separation, reusability, and reduced waste generation. nih.govresearchgate.net For example, a study on the Pechmann condensation using a tailored Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst demonstrated high activity and recyclability for the synthesis of various coumarin derivatives from different phenols and β-ketoesters, including ethyl benzoylacetate. nih.gov The optimization of catalyst loading is crucial; for instance, increasing the catalyst amount from 5 mol% to 10 mol% significantly improved the yield, while a further increase to 15 mol% showed no additional benefit. nih.gov Such novel catalytic systems represent a significant advancement in the sustainable synthesis of coumarins.

Rigorous Spectroscopic and Analytical Techniques for Structural Confirmation

The unambiguous identification of this compound relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Table 1: Estimated ¹H NMR Chemical Shifts for this compound Data is estimated based on known values for similar coumarin derivatives.

Proton AssignmentEstimated Chemical Shift (ppm)Multiplicity
H-4~8.0s
H-5~7.4d
H-6~6.6dd
H-8~6.5d
Benzoyl Protons (ortho)~7.8d
Benzoyl Protons (meta, para)~7.5 - 7.6m
-N(CH₂CH₃)₂~3.4q
-N(CH₂CH₃)₂~1.2t

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound Data is estimated based on known values for similar coumarin derivatives.

Carbon AssignmentEstimated Chemical Shift (ppm)
C-2 (Carbonyl)~160
C-3~120
C-4~145
C-4a~110
C-5~129
C-6~112
C-7~152
C-8~98
C-8a~156
Benzoyl C=O~195
Benzoyl C-ipso~138
Benzoyl C-ortho~130
Benzoyl C-meta~129
Benzoyl C-para~133
-N(CH₂)₂~45
-N(CH₃)₂~13

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Table 3: Expected FTIR Vibrational Frequencies for this compound Data is estimated based on known values for similar coumarin and benzophenone (B1666685) derivatives.

Wavenumber (cm⁻¹)Vibrational Mode
~1720-1740C=O stretching (lactone)
~1660-1680C=O stretching (benzoyl ketone)
~1600-1620C=C stretching (aromatic and pyrone rings)
~1500-1580C=C stretching (aromatic rings)
~1200-1300C-N stretching (diethylamino)
~1100-1250C-O-C stretching (lactone)
~2850-2970C-H stretching (aliphatic)
~3000-3100C-H stretching (aromatic)

The analysis of these characteristic vibrational bands provides strong evidence for the presence of the coumarin core, the benzoyl group, and the diethylamino substituent, thus confirming the structure of the synthesized compound. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm its elemental composition.

The molecular formula for this compound is C₂₀H₁₉NO₃. The theoretical exact mass of the protonated molecule, [M+H]⁺, is calculated to be 322.1438 Da. Experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental formula.

Loss of the benzoyl group (C₆H₅CO): A significant fragment would likely be observed corresponding to the loss of the benzoyl radical, resulting in a stable acylium ion or further fragmentation of the coumarin core.

Fragmentation of the diethylamino group: Cleavage of the ethyl groups from the nitrogen atom is a common fragmentation pathway for N,N-diethylamino substituted compounds. This would result in the sequential loss of ethyl radicals (•C₂H₅) or ethene (C₂H₄).

Cleavage of the coumarin ring: The lactone ring of the coumarin core can also undergo characteristic fragmentation, such as the loss of carbon monoxide (CO).

A hypothetical table of key mass spectral data based on these predicted fragmentation pathways is presented below.

Fragment Ion Proposed Structure m/z (mass-to-charge ratio)
[M+H]⁺[C₂₀H₁₉NO₃ + H]⁺322.1438
[M - C₇H₅O]⁺[C₁₃H₁₄NO₂]⁺216.1025
[M - C₂H₅]⁺[C₁₈H₁₄NO₃]⁺292.0974
[M - CO]⁺[C₁₉H₁₉NO₂]⁺293.1416

Note: The m/z values are theoretical and would be confirmed by experimental data.

Elemental Microanalysis for Stoichiometric Purity Assessment

Elemental microanalysis is a fundamental technique used to determine the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is then compared to the theoretical percentages calculated from the compound's molecular formula to assess its purity.

For this compound (C₂₀H₁₉NO₃), the theoretical elemental composition is as follows:

Carbon (C): 74.75%

Hydrogen (H): 5.96%

Nitrogen (N): 4.36%

Oxygen (O): 14.93% (typically determined by difference)

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, generally within a tolerance of ±0.4%. This confirms the stoichiometric purity of the synthesized compound.

Below is an interactive data table showcasing the comparison between theoretical and hypothetical experimental elemental analysis data.

Element Theoretical (%) Found (%) (Hypothetical)
Carbon (C)74.7574.68
Hydrogen (H)5.966.01
Nitrogen (N)4.364.32

The close correlation between the hypothetical "Found" values and the "Theoretical" percentages would provide strong evidence for the successful synthesis and high purity of this compound.

In Depth Photophysical and Spectroscopic Investigations

Electronic Absorption and Emission Characteristics

The interaction of 3-Benzoyl-7-diethylaminocoumarin with light is the cornerstone of its function as a fluorophore. This interaction is typically probed through steady-state absorption and fluorescence spectroscopy.

Analysis of Absorption and Fluorescence Maxima

The electronic absorption and emission spectra of coumarin (B35378) derivatives are highly sensitive to the solvent environment. The absorption maximum (λabs) corresponds to the energy required to promote the molecule from its ground electronic state (S0) to an excited state (typically the first singlet excited state, S1). The fluorescence maximum (λem) corresponds to the energy released when the molecule relaxes from the S1 state back to the S0 state.

For related 3-ketocoumarins, absorption maxima have been observed to range from 340 nm to 450 nm in acetonitrile. radtech.org The presence of the electron-donating diethylamino group at the 7-position and the electron-withdrawing benzoyl group at the 3-position would be expected to result in absorption and emission bands in the visible region of the electromagnetic spectrum. A systematic study would involve recording the absorption and fluorescence spectra in a series of solvents with varying polarity, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, dimethylformamide) and polar protic (e.g., ethanol (B145695), methanol). This would reveal the extent of solvatochromism, where the positions of the spectral maxima shift in response to solvent polarity. Typically, for coumarins with an intramolecular charge transfer (ICT) character, a bathochromic (red) shift is observed in both absorption and emission spectra as solvent polarity increases.

Table 1: Hypothetical Absorption and Fluorescence Maxima of this compound in Various Solvents This table is for illustrative purposes, as specific experimental data was not found in the search results.

Solvent Polarity Index (ET(30)) Absorption Max (λabs, nm) Fluorescence Max (λem, nm)
Toluene (B28343) 33.9 Data not available Data not available
Acetonitrile 45.6 Data not available Data not available
Ethanol 51.9 Data not available Data not available

Determination of Fluorescence Quantum Yields and Radiative Efficiencies

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. It is typically determined using a comparative method with a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or Rhodamine B. The calculation involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.

Radiative efficiency is directly related to the quantum yield. Ketocoumarin derivatives are known to sometimes have lower fluorescence quantum yields compared to other coumarins, which can be attributed to efficient intersystem crossing to the triplet state, a property exploited in their use as photosensitizers. acs.org A thorough investigation would quantify the ΦF in various solvents to understand how the environment influences the competition between radiative (fluorescence) and non-radiative decay pathways.

Characterization of Stokes Shift and Its Dependence on Environmental Factors

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the absorption maximum and the emission maximum. A large Stokes shift is often a desirable characteristic for fluorescent probes as it facilitates the separation of excitation and emission signals, improving sensitivity.

The Stokes shift in coumarin dyes is highly dependent on solvent polarity. This is because the excited state of these molecules often has a larger dipole moment than the ground state due to intramolecular charge transfer. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy before emission occurs. This stabilization results in a lower energy (longer wavelength) emission and thus a larger Stokes shift. The relationship between the Stokes shift and solvent polarity functions (like the Lippert-Mataga equation) can be analyzed to estimate the change in dipole moment upon excitation. For similar coumarin derivatives, large Stokes shifts are commonly observed. researchgate.net

Table 2: Hypothetical Stokes Shift for this compound in Various Solvents This table is for illustrative purposes, as specific experimental data was not found in the search results.

Solvent λabs (nm) λem (nm) Stokes Shift (nm) Stokes Shift (cm-1)
Toluene Data not available Data not available Data not available Data not available
Acetonitrile Data not available Data not available Data not available Data not available

Wavelength Dependent Fluorescence Studies

In most simple fluorescent molecules, the emission spectrum is independent of the excitation wavelength, a principle known as Kasha's rule. This rule states that fluorescence typically occurs from the lowest vibrational level of the first excited singlet state (S1). However, deviations can occur in complex systems, such as in the presence of different conformers, tautomers, or aggregates. Excitation wavelength-dependent studies, sometimes referred to as Red Edge Excitation Shift (REES) studies, are performed to probe the microenvironment of the fluorophore. Such studies have been conducted on related compounds like 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelles. mdpi.com For this compound, performing such an analysis would involve recording emission spectra at different excitation wavelengths, particularly at the red edge of the absorption band, to check for any shifts in the emission maximum, which could indicate environmental heterogeneity or specific excited-state processes.

Excited State Dynamics and Photorelaxation Processes

Understanding the fate of the molecule after photoexcitation requires time-resolved spectroscopic techniques, which can monitor the processes occurring on picosecond to nanosecond timescales.

Picosecond Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

The excited-state lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is a key parameter that provides insight into the rates of both radiative and non-radiative decay processes. Picosecond time-resolved fluorescence spectroscopy, often using techniques like Time-Correlated Single Photon Counting (TCSPC), is the standard method for measuring fluorescence lifetimes.

The fluorescence decay of this compound would be measured in various solvents. The decay is often fitted to an exponential function. A single exponential decay indicates a simple system, while multi-exponential decays can suggest the presence of multiple excited-state species, conformers, or complex relaxation pathways like excimer formation or twisted intramolecular charge transfer (TICT). rsc.org For instance, studies on Coumarin 307 have revealed complex excited-state deactivation mechanisms influenced by solvent polarity and hydrogen bonding. researchgate.netmorressier.com The measured lifetime (τF) and quantum yield (ΦF) can be used to calculate the radiative (kr) and non-radiative (knr) decay rate constants, providing a complete picture of the de-excitation dynamics.

Table 3: Hypothetical Excited State Lifetimes for this compound This table is for illustrative purposes, as specific experimental data was not found in the search results.

Solvent Fluorescence Lifetime (τF, ns)
Toluene Data not available
Acetonitrile Data not available

Investigation of Rotational Relaxation and Reorientation Dynamics in Various Media

The rotational dynamics of coumarin dyes, which describe how the molecule tumbles and reorients in a solution, are crucial for understanding the local viscosity and interactions within its immediate surroundings. Studies on analogs like 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) in confined environments like reverse micelles have provided significant insights into these processes. mdpi.comrsc.org

In studies of 7-DCCAE in reverse micelles, the rotational relaxation time was observed to decrease as the size of the water pool within the micelle increased. mdpi.comrsc.org This suggests that in more fluid environments, the molecule experiences less restriction to its rotational motion. The biexponential nature of the decay points to both fast and slow reorientation times, reflecting the complex dynamics of the dye within its microenvironment. mdpi.comrsc.org It is reasonable to infer that this compound would exhibit similar complex rotational dynamics, influenced by the viscosity and polarity of the surrounding medium.

Red Edge Excitation Shift (REES) Phenomena and Solvent Relaxation

Red Edge Excitation Shift (REES) is a phenomenon observed in fluorescent molecules situated in environments where the solvent or surrounding matrix cannot reorient on the timescale of the fluorescence lifetime. When the excitation wavelength is shifted to the red edge of the absorption band, a corresponding shift in the emission maximum to longer wavelengths is observed. This effect is a powerful tool for probing the microenvironment of a fluorophore.

REES has been documented for derivatives of 7-diethylaminocoumarin. mdpi.comrsc.orgrsc.org For instance, in studies of 7-DCCAE in reverse micelles, a distinct REES effect was observed. mdpi.comrsc.org The magnitude of this shift was found to decrease as the water content and, consequently, the mobility of the environment, increased. mdpi.comrsc.org This indicates that in more rigid or slower-relaxing environments, a broader distribution of solvated ground states of the fluorophore exists. Exciting at the red edge selectively excites the subpopulation of molecules that are in a more polar, lower-energy ground state, leading to an emission from a correspondingly lower-energy excited state, hence the red-shifted emission.

The observation of REES in close analogs strongly suggests that this compound would also exhibit this phenomenon, particularly in viscous solvents or constrained environments where solvent relaxation is hindered. The extent of the REES would be indicative of the degree of environmental rigidity around the molecule.

Environmental Sensitivity and Tunability of Photophysical Parameters

A hallmark of coumarin dyes is the sensitivity of their photophysical properties to the surrounding environment. This includes changes in solvent polarity, viscosity, concentration, and pH.

Solvatochromic Effects in Different Solvent Polarities and Viscosities

Solvatochromism refers to the change in the color of a substance, and hence its absorption and emission spectra, when dissolved in different solvents. Coumarin dyes, due to their ICT character, are known to be highly solvatochromic.

While specific data for this compound is not extensively published, studies on the closely related 3-Acetyl-7-diethylamino-2-chromen-2-one provide valuable insights. mdpi.com The table below shows the absorption and emission maxima for this compound in solvents of varying polarity.

SolventAbsorption Max (λ_Abs) (nm)Emission Max (λ_Em) (nm)
Toluene424461
THF426466
Acetonitrile429477
Data for 3-Acetyl-7-diethylamino-2-chromen-2-one, a close analog of this compound. mdpi.com

As the polarity of the solvent increases from toluene to acetonitrile, a bathochromic (red) shift is observed in both the absorption and emission spectra. This is indicative of a π → π* transition and suggests that the excited state is more polar than the ground state. The more polar solvents stabilize the polar excited state to a greater extent, thus lowering its energy and resulting in a red-shifted emission. It is highly probable that this compound would exhibit a similar positive solvatochromism.

Concentration-Dependent Photophysical Behavior and Aggregation Studies

At higher concentrations, fluorescent dyes can form aggregates, which often exhibit different photophysical properties compared to the monomeric species. This can lead to changes in the absorption and emission spectra, as well as a decrease in fluorescence quantum yield.

pH-Dependent Spectroscopic Properties and Protonation Equilibria

The fluorescence of 7-aminocoumarin (B16596) derivatives is often sensitive to pH. This is typically due to the protonation of the diethylamino group at low pH. Protonation of the nitrogen atom can disrupt the intramolecular charge transfer mechanism that is responsible for the strong fluorescence of these compounds.

This disruption can lead to a significant decrease in fluorescence intensity and a shift in the absorption spectrum. For example, in many 7-diethylaminocoumarin derivatives, the protonation of the amino group leads to a loss of fluorescence. The pKa for this protonation equilibrium in related dyes has been observed to be in the acidic range. mdpi.com The specific pKa value for this compound would determine the pH range over which its spectroscopic properties are sensitive to proton concentration. This pH-dependent behavior makes such coumarin derivatives potential candidates for use as fluorescent pH indicators.

Computational Chemistry and Advanced Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 3-Benzoyl-7-diethylaminocoumarin. These methods model the electronic structure of the molecule, which governs its geometry, energy levels, and spectral properties.

Density Functional Theory (DFT) is a computational method used to determine the optimized ground state geometry and electronic properties of molecules. For coumarin (B35378) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to predict molecular structures. researchgate.net The ground state structure of related 7-(diethylamino)coumarin derivatives has been optimized using DFT to understand their photophysical behavior. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Coumarin Core Structure Note: This table is illustrative, based on typical coumarin structures. Actual values for this compound require specific calculations.

Parameter Typical Value Significance
C=O bond length (lactone) ~1.21 Å Carbonyl group involved in electronic transitions.
C=C bond length (pyrone ring) ~1.37 Å Double bond character affects delocalization.
C-N bond length (diethylamino) ~1.36 Å Indicates the degree of electron donation to the ring.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and simulate electronic absorption spectra. researchgate.netrsc.org This method is crucial for predicting the absorption wavelengths (λ_max) corresponding to electronic transitions from the ground state to various excited states. For coumarin dyes, TD-DFT calculations can accurately model the UV-Vis absorption spectra, and the results are often in good agreement with experimental data. researchgate.netbohrium.com

The calculations provide information on the energy of the transitions and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For coumarins, the primary absorption band in the visible region is typically due to a π-π* intramolecular charge transfer (ICT) transition. This transition involves the movement of electron density from the electron-donating diethylamino group to the electron-withdrawing benzoyl-coumarin core upon photoexcitation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The spatial distribution of these orbitals and the energy difference between them (the HOMO-LUMO gap) are critical for understanding a molecule's electronic transitions and reactivity. nih.gov

In this compound, the HOMO is typically localized on the electron-rich part of the molecule, which includes the diethylamino group and the coumarin ring. Conversely, the LUMO is generally centered on the electron-deficient benzoyl group and the pyrone part of the coumarin system. rsc.org The electronic transition from the HOMO to the LUMO corresponds to the ICT character of the molecule. rsc.org

The energy gap (ΔE = E_LUMO - E_HOMO) is an important parameter. A smaller HOMO-LUMO gap suggests that the molecule can be excited by lower-energy light (longer wavelengths) and indicates higher chemical reactivity and polarizability. nih.gov The introduction of strong electron-donating and withdrawing groups, as in this molecule, is a known strategy to narrow the HOMO-LUMO gap and shift the absorption to longer wavelengths. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Data for a D-π-A Coumarin Note: The values presented are for illustrative purposes to demonstrate the concept.

Orbital Typical Energy (eV) Description
HOMO -5.5 to -6.0 Highest energy electrons, localized on the electron-donor (diethylamino-coumarin).
LUMO -2.0 to -2.5 Lowest energy available for an electron, localized on the electron-acceptor (benzoyl).

Molecular Dynamics Simulations of Solute-Solvent and Intermolecular Interactions

While quantum calculations are excellent for single molecules (in a vacuum or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the explicit interactions between the solute (the coumarin dye) and the surrounding solvent molecules over time. nih.govresearchgate.net These simulations provide a dynamic picture of how the solvent affects the dye's properties.

Due to the ICT nature of the S0 → S1 transition, the excited state is generally much more polar than the ground state (μ_e > μ_g). eurjchem.com This increase in dipole moment means that upon excitation, the molecule will have stronger interactions with polar solvent molecules. Computational methods, including DFT, can calculate these dipole moments, providing values that help explain the observed solvatochromic shifts (the change in absorption and emission spectra with solvent polarity).

When a molecule like this compound is excited, its electron distribution and dipole moment change almost instantaneously. The surrounding solvent molecules, however, take time to reorient themselves to stabilize the new, more polar excited state. This process is known as solvent reorganization.

MD simulations can model this dynamic process. nih.gov Following a simulated excitation, the trajectories of the solvent molecules around the solute can be tracked. This allows for the calculation of the solvent reorganization energy, which is the energy released as the solvent shell relaxes around the excited state dipole. This reorganization process is fundamental to the Stokes shift, which is the energy difference between the absorption and emission maxima. In polar solvents, a larger change in dipole moment upon excitation leads to a greater extent of solvent reorganization and, consequently, a larger Stokes shift. rsc.orgresearchgate.net The dynamics of this process occur on a picosecond timescale and are crucial for a complete understanding of the dye's fluorescence behavior. nih.gov

Prediction of Spectroscopic Parameters and Elucidation of Structure-Property Relationships

Computational chemistry, particularly through Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of complex fluorescent dyes like this compound and for providing deep insights into the relationship between their molecular structure and observed photophysical behavior.

Advanced theoretical modeling allows for the accurate calculation of electronic absorption and emission spectra, which can be compared with experimental findings. For coumarin derivatives, theoretical studies often begin with geometry optimization of the ground state using DFT methods, such as the B3LYP functional with a 6-31G(d) basis set. bohrium.comresearchgate.net Subsequently, the electronic absorption spectra in both the gas phase and in various solvents are calculated using TD-DFT, often with a larger basis set like 6-311G++(2d, 2p) to ensure higher accuracy. bohrium.comresearchgate.net These computational results are frequently in good agreement with experimental UV-Vis spectra. bohrium.comresearchgate.net

The core of this compound's photophysical properties lies in its intramolecular charge transfer (ICT) character. The molecule is designed with a strong electron-donating group, the diethylamino group at the 7-position, and electron-withdrawing groups, namely the coumarin core and the benzoyl group at the 3-position. researchgate.net Upon photoexcitation, electron density shifts from the donor to the acceptor moieties. This ICT process is fundamental to its fluorescence and solvatochromic properties. researchgate.net

Computational studies on analogous structures, such as 7-diethylamino-3-thenoylcoumarin, confirm that the observed bathochromic (red) shift in both absorption and emission spectra with increasing solvent polarity is due to a π→π* transition. researchgate.net This shift indicates that the excited state is more polar than the ground state, a hallmark of ICT. Theoretical calculations are used to quantify this by estimating the ground state (μg) and excited state (μe) dipole moments. Consistently, the excited state dipole moment is found to be significantly greater than that of the ground state, providing quantitative support for the charge transfer upon excitation. researchgate.net In some cases, the nature of the first excited singlet state has been identified as having Twisted Intramolecular Charge Transfer (TICT) character. researchgate.net

The structure-property relationships are further elucidated by analyzing the molecular orbitals involved in the electronic transitions. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) show that for such donor-acceptor coumarins, the HOMO is typically localized on the electron-donating diethylamino group, while the LUMO is distributed over the electron-accepting coumarin-benzoyl portion of the molecule. researchgate.net The energy gap between the HOMO and LUMO is directly related to the absorption wavelength and can be tuned by modifying the donor or acceptor strength. The presence of the benzoyl group at the 3-position provides a strong electron-withdrawing character that can shift the emission maximum to longer wavelengths. researchgate.net

The following table presents representative data from a solvatochromic and computational study on a closely related compound, 7-diethylamino-3-thenoylcoumarin (DETC), illustrating the type of data generated in such analyses. The trends observed for DETC, particularly the spectral shifts with solvent polarity and the change in dipole moment upon excitation, are analogous to what is expected for this compound due to their similar electronic structures.

Table 1: Spectroscopic and Calculated Dipole Moment Data for 7-diethylamino-3-thenoylcoumarin (DETC) in Various Solvents

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Cyclohexane4064653241
Toluene (B28343)4184883592
Ethyl Acetate4215024047
Acetonitrile4245104223
Ethanol (B145695)4285204404

Data derived from studies on the analogous compound 7-diethylamino-3-thenoylcoumarin, illustrating typical solvatochromic effects. researchgate.net

Biological and Biomedical Research Applications

Design and Application of 3-Benzoyl-7-diethylaminocoumarin as Fluorescent Probes and Labels

The core of this compound's utility lies in its nature as a fluorophore. Its derivatives are characterized by strong absorption, high fluorescence quantum yields, and sensitivity to the local environment, making them ideal candidates for the development of sophisticated fluorescent probes and labels. mdpi.com The properties of these coumarins can be readily tuned by making chemical substitutions at various positions on the coumarin (B35378) ring. mdpi.com

Derivatives of this compound are instrumental in the development of agents for bioimaging. Their ability to be taken up by cells allows for the visualization of cellular and subcellular components. For instance, certain coumarin derivatives have been successfully used for the bioimaging of human squamous epithelium cells and peripheral blood mononuclear cells. researchgate.net Furthermore, the incorporation of a cinnamoyl moiety, which is structurally related to the benzoyl group, at the C-3 position of the coumarin skeleton has been shown to create effective probes for two-photon fluorescence (TPF) microscopy. nih.gov This advanced imaging technique offers deeper tissue penetration and localized excitation, and studies have confirmed the internalization of these compounds by HeLa cells, highlighting their potential as fluorescent probes for two-photon imaging. nih.gov

The fluorescence of 7-(diethylamino)coumarin derivatives is often highly sensitive to the polarity and viscosity of their microenvironment. researchgate.net This solvatochromic behavior is harnessed to engineer sensors for a variety of biological analytes.

Sensing Biological Thiols: A coumarin derivative, SWJT-14, was designed to differentiate between crucial biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.gov The probe reacts with these thiols to produce distinct products with different conjugation systems, leading to unique responses in both fluorescence and UV-Vis spectra that allow for their discrimination. nih.gov

Detecting Reactive Species: Researchers have developed a ratiometric fluorescent probe, CRBA, by linking a 7-diethylaminocoumarin donor to a rhodol-based acceptor for the detection of hydropersulfides (RSSH), a type of reactive sulfur species. acs.org The probe exhibits an efficient Förster Resonance Energy Transfer (FRET) from the coumarin to the rhodol. In the presence of RSSH, a reaction is triggered that disrupts the FRET process, causing a decrease in the acceptor's emission and a simultaneous increase in the coumarin's fluorescence, enabling ratiometric detection. acs.org Similarly, other coumarin derivatives have been investigated for their ability to detect hypochlorite (B82951) (ClO⁻), a reactive oxygen species. mdpi.com

Measuring Viscosity: The principle of molecular rotors, where fluorescence is quenched by intramolecular rotation, has been applied to coumarin-based probes. In viscous environments, this rotation is hindered, leading to an increase in fluorescence intensity and lifetime. This property allows for the imaging of viscosity changes within live cells, for example, in the mitochondria. mdpi.com

Table 1: Examples of this compound Derivatives as Fluorescent Sensors

Probe Name/Derivative Target Analyte Sensing Mechanism Detection Limit Reference
SWJT-14 Cysteine (Cys) Ratiometric fluorescence 0.02 µM nih.gov
SWJT-14 Homocysteine (Hcy) Ratiometric fluorescence 0.42 µM nih.gov
SWJT-14 Glutathione (GSH) Ratiometric fluorescence 0.92 µM nih.gov
CRBA Hydropersulfides (RSSH) FRET-based ratiometric Not specified acs.org
7-diethylamino-3-formylcoumarin Hypochlorite (ClO⁻) Fluorescence quenching Not specified mdpi.com

The this compound structure can be modified to include reactive functional groups, enabling it to be covalently attached to biomolecules. A key derivative in this context is 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), where the benzoyl group is replaced by a carboxylic acid. This carboxylic acid group can be activated to readily react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. researchgate.netsigmaaldrich.com This strategy is widely used for protein conjugation. sigmaaldrich.com Another approach involves introducing a maleimide (B117702) group to the coumarin structure, creating a thiol-reactive probe that can specifically label cysteine residues in proteins and peptides. abcam.com Derivatives like 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide have been synthesized as highly sensitive derivatization reagents for labeling alcohols for analysis by high-performance liquid chromatography. researchgate.net

The practical application of these fluorescent probes is demonstrated in numerous in vitro and live-cell imaging experiments.

Imaging Biothiols: The coumarin-based probe SWJT-14 has been successfully used to image both endogenous and exogenous biothiols in living HeLa cells, demonstrating its cell permeability and effectiveness in a complex biological environment. nih.gov

Tracking Reactive Species: The ratiometric probe CRBA was used to monitor fluctuations in RSSH levels not only in HeLa cells but also in living plant tissues, specifically the roots of Arabidopsis thaliana. acs.org The probe was able to effectively penetrate the cell wall and membrane, providing clear fluorescent signals corresponding to changes in intracellular RSSH concentrations. acs.org

Cellular Uptake Studies: Confocal microscopy has been used to visualize the uptake of 3-cinnamoyl-7-diethylaminocoumarin derivatives into HeLa cells. nih.gov These studies confirm that the compounds are internalized, which is a prerequisite for their use as intracellular probes. nih.gov

Pharmacological Activities and Therapeutic Potential Investigations

Beyond their use as imaging tools, coumarin derivatives are being explored for their own bioactive properties. The coumarin nucleus is a well-known pharmacophore present in many compounds with diverse pharmacological activities. mdpi.com

Research has indicated that compounds structurally related to this compound possess notable antimicrobial and potential anti-inflammatory properties.

Antimicrobial Activity: 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) has been identified as an effective agent against both bacteria and the enzyme responsible for browning in fruits. nih.gov It was shown to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli by disrupting their cell membranes. nih.gov Similarly, coumarin-3-carboxylic acid demonstrated strong in vitro activity against a range of plant pathogenic bacteria, including Acidovorax citrulli and Ralstonia solanacearum, by damaging the cell membrane and inhibiting biofilm formation. nih.gov The general class of coumarin compounds has been widely investigated for antimicrobial effects. mdpi.comresearchgate.net

Anti-inflammatory Potential: While direct studies on the anti-inflammatory properties of this compound are limited, the constituent parts suggest potential. Benzoyl peroxide, for example, is a widely used topical treatment whose mechanism is thought to be principally antibacterial but may also have anti-inflammatory actions. nih.gov Coumarin derivatives in general are a class of compounds known to possess anti-inflammatory activities. researchgate.netnih.gov

Table 2: Investigated Antimicrobial Activity of Related Coumarin-3-Carboxylic Acid Derivatives

Compound Target Organism Effect IC₅₀ / EC₅₀ Reference
7-(Diethylamino)coumarin-3-carboxylic acid Staphylococcus aureus Growth inhibition via membrane disruption Not specified nih.gov
7-(Diethylamino)coumarin-3-carboxylic acid Escherichia coli Growth inhibition via membrane disruption Not specified nih.gov
Coumarin-3-carboxylic acid Acidovorax citrulli Growth inhibition, membrane disruption, biofilm inhibition 26.64 µg/mL nih.gov
Coumarin-3-carboxylic acid Ralstonia solanacearum Growth inhibition 33.15 µg/mL nih.gov
Coumarin-3-carboxylic acid Xanthomonas oryzae pv. oryzae Growth inhibition 36.31 µg/mL nih.gov

Research into Anticancer Activity and Underlying Molecular Mechanisms

While direct studies on the anticancer properties of this compound are not extensively documented in publicly available literature, the general class of coumarins has been a significant focus of cancer research. The presence of the 7-diethylamino group, in particular, has been associated with enhanced cytotoxic activity in other coumarin analogs. For instance, studies on coumarin sulfonamides have indicated that derivatives bearing a 7-diethylamino group exhibit more potent activity against breast cancer cell lines compared to their 7-alkoxy counterparts, suggesting the diethylamino moiety plays a crucial role in their anticancer efficacy. nih.gov

The general anticancer mechanisms of coumarin derivatives are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). nih.gov It is hypothesized that this compound could potentially exert similar effects, though specific experimental validation is required.

Enzymatic Inhibition Studies (e.g., MEK1, Polyphenol Oxidase (PPO)) and Mechanistic Insights

The potential of coumarin derivatives to act as enzyme inhibitors is a key area of investigation.

MEK1 Inhibition: Mitogen-activated protein kinase kinase 1 (MEK1) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers. nih.gov Allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 are of significant therapeutic interest. nih.govnih.gov While there are no specific studies on the inhibition of MEK1 by this compound, research on structurally related compounds is informative. For example, 3-benzylcoumarins have been explored as a scaffold for the design of novel allosteric MEK1 inhibitors. nih.gov Molecular modeling studies suggest that the coumarin core can fit into the allosteric site of MEK1, and modifications at the 3-position, such as the benzoyl group in this compound, could influence binding affinity and inhibitory activity. nih.gov

Polyphenol Oxidase (PPO) Inhibition: Polyphenol oxidase (PPO) is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables, a process that leads to significant post-harvest losses. wikipedia.orgmdpi.commdpi.comnih.gov The inhibition of PPO is therefore of great interest to the food industry. There is currently no published research specifically evaluating the PPO inhibitory activity of this compound.

Assessment of Antiviral Effects and Impact on Viral Replication Pathways

The broad biological activity of coumarins extends to antiviral effects. While direct antiviral studies on this compound are lacking, related coumarin derivatives have shown promise. For instance, the compound 7-(4-benzimidazole-butoxy)-coumarin has been demonstrated to have an antiviral effect against the spring viraemia of carp (B13450389) virus (SVCV). nih.gov Its mechanism of action involves the activation of the Nrf2 signaling pathway, which in turn upregulates antiviral responses. nih.gov This suggests that the coumarin scaffold can be a valuable template for the development of novel antiviral agents. Further research is needed to determine if this compound possesses similar capabilities.

Contribution to Drug Discovery Programs and Lead Compound Optimization

Due to its coumarin core, this compound is considered a compound of interest in drug discovery programs. ontosight.ai The coumarin structure is amenable to a wide range of chemical modifications, allowing for the synthesis of large libraries of derivatives for screening against various biological targets. The benzoyl and diethylamino groups on the coumarin ring of this compound offer sites for further chemical derivatization to optimize potency, selectivity, and pharmacokinetic properties. While it has not yet been identified as a lead compound in any major drug discovery initiative, its structural features make it a candidate for future exploration.

Emerging Applications in Food Science and Preservation

The prevention of food spoilage and the maintenance of food quality are critical challenges in the food industry. Enzymatic browning is a major contributor to the degradation of fresh produce.

Efficacy as a Novel Antibrowning Agent

As previously mentioned, polyphenol oxidase (PPO) is the primary enzyme responsible for the browning of fruits and vegetables. wikipedia.org The development of effective PPO inhibitors is a key strategy for preventing this undesirable process. At present, there is no scientific literature available that has investigated or established the efficacy of this compound as an antibrowning agent.

Mechanistic Studies of Enzyme Inhibition in Food Systems

Understanding the mechanism by which a compound inhibits PPO is crucial for its application in food systems. Such studies typically involve kinetic analyses to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and biophysical techniques to elucidate the binding interactions between the inhibitor and the enzyme. As there are no studies on the antibrowning effect of this compound, no mechanistic data on its potential inhibition of PPO in food systems is available.

Materials Science and Optoelectronic Device Integration

Incorporation into Organic Light-Emitting Diodes (OLEDs)

The strong fluorescence and electrochemical stability of coumarin (B35378) derivatives make them attractive candidates for use in organic light-emitting diodes. While direct performance data for 3-Benzoyl-7-diethylaminocoumarin in OLEDs is not extensively documented in publicly available research, the performance of analogous compounds provides a strong indication of its potential.

Performance as Light Emitters and Dopants

Coumarin derivatives, particularly those with an electron-donating amino group at the 7-position and an electron-withdrawing group at the 3-position, are known to be efficient emitters in the blue-green region of the visible spectrum. The benzoyl group at the 3-position in this compound acts as an electron-withdrawing moiety, which can enhance the intramolecular charge transfer (ICT) character of the molecule. This ICT is crucial for achieving high fluorescence quantum yields.

In OLEDs, this compound can be utilized either as a dopant in a host material or as the primary emitting layer. When used as a dopant, even at low concentrations, it can significantly influence the emission color and efficiency of the device. For instance, research on the related compound 7-(diethylamino)-3-(benzoxazol-2-yl)coumarin has shown that it can lead to orange emission with a maximum luminous efficiency of 2.8 cd/A and a maximum luminance of 8,800 cd/m². unibo.it It is anticipated that this compound would exhibit similar behavior, with the potential for tuning the emission wavelength based on the host material and device architecture.

Investigation of Device Efficiency and Long-term Stability

The efficiency and stability of OLEDs are paramount for their commercial viability. The efficiency of a device incorporating a coumarin derivative is influenced by factors such as the balance of charge injection and transport, and the efficiency of radiative recombination of excitons. The long-term stability is often limited by the chemical and photochemical degradation of the organic materials.

While specific stability data for this compound is not available, studies on similar coumarin structures suggest that the rigid and planar nature of the coumarin ring system contributes to good thermal stability. acs.org However, the benzoyl group might introduce different degradation pathways under electrical stress. Further research is needed to fully characterize the operational lifetime of OLEDs utilizing this specific compound and to develop strategies to mitigate any potential degradation mechanisms.

Development of Advanced Optoelectronic Devices

Beyond OLEDs, the unique electronic properties of this compound make it a candidate for a range of other optoelectronic applications.

Characterization of Semiconductor Behavior for Diodes, Photodiodes, and Sensors

A study on the closely related compound, 3-benzoyl-7-hydroxycoumarin, has demonstrated that it exhibits semiconductor behavior. researchgate.net This suggests that this compound is also likely to possess semiconducting properties. The presence of the electron-donating diethylamino group and the electron-withdrawing benzoyl group creates a donor-π-acceptor (D-π-A) system, which is a common motif in organic semiconductors.

The investigation of its charge carrier mobility, energy levels (HOMO and LUMO), and bandgap would be crucial for its application in devices such as organic diodes and photodiodes. Its inherent fluorescence also makes it a promising material for use in fluorescent chemical sensors, where changes in the environment could modulate its emission properties. researchgate.net

Application as Photosensitizers in Light-Sensitive Materials and Systems

Ketocoumarins, including structures analogous to this compound, have been identified as highly effective photosensitizers, particularly for photopolymerization reactions initiated by near-UV and visible light from LED sources. unibo.itradtech.org These compounds exhibit strong absorption in the 350-500 nm range, which is crucial for capturing light energy and initiating chemical reactions. unibo.it

In a typical photosensitizing system, the coumarin absorbs a photon, transitions to an excited state, and then transfers its energy to a co-initiator, which in turn generates the reactive species (e.g., free radicals or cations) that initiate polymerization. The efficiency of this process is dependent on the photophysical properties of the coumarin and its interaction with the co-initiator. Research on various 3-ketocoumarins has shown that they can be highly reactive, in some cases outperforming commercial photosensitizers. radtech.org

Table 1: Photopolymerization Efficiency of a 3-Ketocoumarin-Based System

Photoinitiating SystemMonomer Conversion (%)
3-Ketocoumarin / Amine78
3-Ketocoumarin / Iodonium Salt0
3-Ketocoumarin / Amine / Iodonium SaltHigh

This table is illustrative and based on data for related 3-ketocoumarin systems, demonstrating the role of co-initiators in the photosensitization process. mdpi.com

Applications in Polymer Science and Staining Techniques

The fluorescent nature of 7-aminocoumarin (B16596) derivatives has led to their widespread use in polymer science and as staining agents.

Functional polymers can be created by incorporating this compound into polymer chains, either as a pendant group or within the main chain. mdpi.com This imparts the polymer with the fluorescent properties of the coumarin, enabling applications such as fluorescent polymer nanoparticles, sensors, and materials for optical data storage. The reactivity of the coumarin moiety or the introduction of a polymerizable group allows for its integration into various polymer architectures. google.com

Furthermore, derivatives of 7-(diethylamino)coumarin are well-established fluorescent labels for biological molecules and can be used for staining in microscopy. nih.gov The succinimidyl ester of 7-(diethylamino)coumarin-3-carboxylic acid, a closely related compound, is used to tag polymeric amines to study their interaction with nucleic acids. researchgate.net This suggests that this compound could also be developed as a fluorescent probe for staining specific cellular components or for tracking polymers in various systems.

Utilization for Fluorescent Staining of Polymer Particles and Biological Materials

While this compound possesses inherent fluorescent properties characteristic of the coumarin scaffold, its specific application as a fluorescent stain for polymer particles and biological materials is not extensively documented in scientific literature and patent filings. General-purpose fluorescent dyes are often employed for such applications. For instance, in the context of evaluating the biocompatibility of dental materials, fluorescent live-dead staining assays typically utilize well-established dyes like fluorescein (B123965) diacetate and propidium (B1200493) iodide to differentiate between live and dead cells. google.com

Similarly, for visualizing bacterial cells in biofilm studies, probes such as Syto9 and propidium iodide are commonly used to assess membrane integrity. google.com Although various coumarin derivatives are known for their use as fluorescent dyes in a multitude of applications, including as fluorescent brighteners, the specific use of this compound for staining polymer microspheres or for labeling biological macromolecules for analytical or imaging purposes is not a primary focus in the available research. The role of coumarin compounds as fluorescent agents is sometimes mentioned in the context of dental adhesives, where they can be used to impart fluorescence to the cured material for easier identification and removal. patentbuddy.com However, detailed protocols or specific research findings on the application of this compound as a standalone fluorescent stain remain limited. It is known that the fluorescence of a dye can be quenched or altered when it participates in a photochemical reaction, such as acting as a sensitizer (B1316253) for a polymerization initiator. patentbuddy.com This dual functionality may complicate its use as a simple fluorescent marker in some contexts.

Integration into Photopolymerizable Systems for Advanced Materials

The most prominent application of this compound in materials science is its integration into photopolymerizable systems, where it functions as a highly effective photoinitiator or sensitizer. Its primary role is to absorb light energy and initiate or accelerate the polymerization of monomers and oligomers, leading to the formation of crosslinked polymer networks. This property is leveraged in a variety of industrial applications, including the formulation of coatings, adhesives, dental materials, and printing inks.

In these systems, this compound is typically part of a co-initiator system. Upon exposure to a suitable light source, often in the UV or visible region, the coumarin molecule becomes photo-excited. This excited state can then interact with other components in the formulation, such as an amine co-initiator, to generate the free radicals necessary to initiate the polymerization of ethylenically unsaturated compounds like acrylates and methacrylates.

The efficiency of this compound as a photosensitizer has been highlighted in numerous patents. For instance, it is listed as a key sensitizer in light-sensitive compositions for producing photomechanical resists and lithographic plates. google.com Its inclusion in these formulations helps to increase the speed of the photopolymerization process, which is a critical factor in manufacturing.

Dental composites and adhesives represent another significant area of application. This compound is included in dental restorative materials that are cured using a dental curing light. google.comepo.org In this context, it acts as a sensitizer in the photopolymerization of the resin matrix, ensuring a rapid and complete cure. The compound's ability to function within a complex mixture of monomers, fillers, and other additives is crucial for the performance of these materials. epo.org

The versatility of this compound is further demonstrated by its use in photocurable coating compositions and inks. google.com It is employed in formulations for creating protective coatings, as well as in the production of color filters and other electronic components where precise, light-induced patterning is required.

The following table summarizes the documented applications of this compound in various photopolymerizable systems based on patent literature.

Application Area Type of System/Material Function of this compound Key Components of the System Relevant Patent(s)
Dental Materials Dental Composite Resins, AdhesivesPhotoinitiator/SensitizerPolymerizable monomers (e.g., methacrylates), fillers (e.g., quartz, fumed silica), polymerization initiators. google.compatentbuddy.comepo.org
Lithography & Printing Photopolymerizable Compositions for Printing Plates and ResistsSpectral SensitizerEthylenically unsaturated compounds, photoinitiators, polymeric binders. google.com
Coatings & Inks Photocurable Coatings, Flexographic Inks, Overprint VarnishesPhotosensitizerAcrylated resins, monomers, other photoinitiators. google.com
Electronics Compositions for Color Filters and Interlayer Insulating FilmsSensitizer for PhotopolymerizationPolymerizable compounds, photopolymerization initiators, pigments/dyes.

Complexation Chemistry and Supramolecular Interactions

Metal Ion Complexation Studies with 3-Benzoyl-7-diethylaminocoumarin as a Ligand

The presence of potential donor atoms in the carbonyl groups of the coumarin (B35378) ring and the benzoyl substituent, as well as the nitrogen atom of the diethylamino group, suggests that this compound can act as a versatile ligand for a variety of metal ions. Although specific studies on the metal complexes of this compound are not extensively documented, research on the closely related 3-benzoyl-7-methoxycoumarin (B23905) provides significant insights into the probable nature of its metal complexes.

The synthesis of metal complexes with coumarin-based ligands is typically achieved through the reaction of the coumarin derivative with a corresponding metal salt in a suitable solvent. For instance, studies on 3-benzoyl-7-methoxycoumarin have demonstrated the successful synthesis of complexes with transition metals such as Ni(II), Cu(II), and Zn(II). These syntheses often involve refluxing a methanolic solution of the ligand with the metal nitrate (B79036) salt, leading to the precipitation of the metal complex.

The characterization of these complexes is crucial to understanding their structure and properties. A combination of analytical techniques is employed for this purpose:

Elemental Analysis: Confirms the stoichiometric ratio of the metal and ligand in the complex.

Molar Conductance Measurements: Determines the electrolytic or non-electrolytic nature of the complexes.

Thermal Analysis (TGA/DTA): Investigates the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

Table 1: Physicochemical Characterization Data for Metal Complexes of an Analogous Coumarin Ligand
ComplexMolecular FormulaColorYield (%)Molar Conductance (Ω-1 cm2 mol-1)
[Ni(L)2(NO3)2]C34H24N2NiO14Greenish Blue7215.6
[Cu(L)2(NO3)2]C34H24CuN2O14Brown7512.8
[Zn(L)2(NO3)2]C34H24N2O14ZnPale Yellow7810.5

L = 3-benzoyl-7-methoxycoumarin. Data is illustrative and based on findings for an analogous compound.

Infrared spectroscopy is a powerful tool for determining the coordination sites of the ligand. In the case of 3-benzoyl-7-methoxycoumarin complexes, a downward shift in the stretching frequency of the C=O group of the benzoyl moiety and the C=O group of the pyranone ring indicates the participation of these oxygen atoms in coordination with the metal ion. This suggests a bidentate chelation mode for the ligand. The appearance of new bands in the far-infrared region can be attributed to the formation of M-O bonds, further confirming complexation.

Cyclic voltammetry is employed to study the redox behavior of these metal complexes. For the metal complexes of 3-benzoyl-7-methoxycoumarin, quasi-reversible redox processes are often observed. The redox potentials are influenced by the nature of the central metal ion and the coordination environment. These electrochemical properties are crucial for potential applications in areas such as catalysis and sensing.

Table 2: Electrochemical Data for Metal Complexes of an Analogous Coumarin Ligand
ComplexEpc (V)Epa (V)ΔEp (V)Ipa/Ipc
[Ni(L)2(NO3)2]-0.89-0.780.110.92
[Cu(L)2(NO3)2]-0.45-0.320.130.89
[Zn(L)2(NO3)2]No redox activity in the potential window

L = 3-benzoyl-7-methoxycoumarin. Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak separation. Data is illustrative and based on findings for an analogous compound.

The photophysical properties of coumarin derivatives, coupled with the redox activity of their metal complexes, make them interesting candidates for applications in artificial photosynthesis and chemical sensing. The ligand can act as a photosensitizer, absorbing light and initiating electron transfer processes within the complex. While specific applications for this compound complexes have not been reported, the general potential for coumarin-metal complexes in these fields is an active area of research. For instance, the fluorescence of coumarin derivatives can be quenched or enhanced upon binding to specific metal ions, forming the basis for a chemical sensor.

Host-Guest Interactions and Supramolecular Assembly

The planar structure and potential for hydrophobic and electrostatic interactions make this compound a suitable guest molecule for encapsulation within various macrocyclic hosts.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating hydrophobic guest molecules in aqueous solutions. frontiersin.org The encapsulation of coumarin derivatives within cyclodextrins can significantly alter their photophysical properties, such as enhancing their fluorescence and increasing their photostability. nih.gov Studies on various coumarin derivatives have shown that the mode and strength of encapsulation depend on the size of the cyclodextrin (B1172386) cavity and the structure of the coumarin guest. For this compound, it is plausible that the benzoylphenyl moiety or the diethylaminocoumarin core could be encapsulated within the cyclodextrin cavity, leading to the formation of stable inclusion complexes.

Cucurbiturils: These macrocyclic compounds are composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, forming a rigid hydrophobic cavity with two polar carbonyl-fringed portals. Cucurbit[n]urils, particularly cucurbit daneshyari.comuril (CB daneshyari.com), are known to form highly stable host-guest complexes with a variety of guest molecules. rsc.org Research on 7-(diethylamino)coumarin derivatives has demonstrated their encapsulation within the CB daneshyari.com cavity. rsc.orgresearchgate.net The binding is often driven by hydrophobic interactions and, in some cases, ion-dipole interactions between the portals of the host and charged groups on the guest. It has been shown that the encapsulation can lead to significant shifts in the pKa of the guest molecule and can be used to control its reactivity and photophysical properties. nih.govresearchgate.net For this compound, encapsulation by cucurbiturils could involve the inclusion of the benzoyl group or the diethylamino-substituted part of the coumarin, potentially leading to interesting changes in its chemical behavior. The interaction between coumarin-derivative-cucurbit daneshyari.comuril complexes and metal ions can even lead to the formation of supramolecular ternary complexes. rsc.org

Modulation of Photophysical and Reactivity Profiles through Supramolecular Confinement

The encapsulation of fluorescent dyes within the cavities of macrocyclic hosts, such as cyclodextrins and cucurbiturils, is a well-established strategy to modulate their photophysical and chemical properties. While specific research on the supramolecular confinement of this compound is not extensively documented in publicly available literature, comprehensive studies on closely related 7-diethylaminocoumarin derivatives, such as 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) and Coumarin 7 (C7), provide significant insights into the anticipated effects. These analogues serve as excellent models for understanding how the photophysical and reactivity profiles of this compound could be manipulated through host-guest chemistry.

The primary mechanism behind these modulations is the alteration of the microenvironment surrounding the guest molecule upon encapsulation. The hydrophobic cavity of a host molecule can shield the dye from the bulk aqueous solution, leading to changes in polarity, viscosity, and accessibility to other molecules. This confinement can restrict intramolecular motions, inhibit non-radiative decay pathways, and alter the energy levels of the ground and excited states, thereby influencing absorption and emission characteristics. Furthermore, by encapsulating the reactive sites of a molecule, supramolecular hosts can either protect them from external reagents, thus inhibiting a reaction, or pre-organize the substrate into a more reactive conformation, leading to catalysis.

Modulation of Photophysical Properties with Cyclodextrins:

Studies on 7-DCCA, a derivative with a carboxylic acid group at the 3-position instead of a benzoyl group, reveal significant changes in its photophysical properties upon interaction with various cyclodextrins (CDs). The nature and magnitude of these changes are dependent on the size of the cyclodextrin cavity.

With β-cyclodextrin (β-CD), 7-DCCA is proposed to form a 1:1 inclusion complex. Interestingly, a decrease in fluorescence quantum yield and lifetime is observed with increasing β-CD concentration. acs.orgnih.gov This suggests that while the coumarin moiety is encapsulated, specific interactions within the host cavity may promote non-radiative decay processes. In contrast, when interacting with γ-cyclodextrin (γ-CD), which has a larger cavity, 7-DCCA forms both 1:1 and 1:2 (guest:host) complexes, leading to a gradual increase in both fluorescence quantum yield and lifetime. acs.orgnih.gov This enhancement is attributed to the rigid environment inside the γ-CD cavity, which restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative de-excitation.

Further research on Coumarin 7 (C7) with a sulfobutylether-β-cyclodextrin (SBE₇βCD) derivative demonstrates a notable enhancement in fluorescence intensity and lifetime upon complexation. nih.govfrontiersin.org This is attributed to the hindrance of non-radiative processes like twisted intramolecular charge transfer (TICT). nih.govfrontiersin.org The encapsulation within the extended cavity of SBE₇βCD leads to a more rigid and less polar microenvironment for the dye.

The binding of C7 with SBE₇βCD also affects its absorption spectrum. At a neutral pH of 7, the addition of SBE₇βCD causes a blue shift in the emission maximum from 500 nm to 495 nm and a twofold increase in the fluorescence quantum yield from 0.15 to 0.3. nih.govfrontiersin.org At an acidic pH of 3, where the dye exists in its protonated form (C7H⁺), the quantum yield increases from 0.05 to 0.13 upon encapsulation. frontiersin.org These findings are summarized in the table below.

ConditionParameterValue in Aqueous SolutionValue with SBE₇βCDReference
pH 7 (Neutral form C7)Fluorescence Quantum Yield (Φf)0.150.3 frontiersin.org
Emission Maximum (λem)500 nm495 nm nih.gov
pH 3 (Protonated form C7H⁺)Fluorescence Quantum Yield (Φf)0.050.13 frontiersin.org
Emission Maximum (λem)512 nm503 nm frontiersin.org

Modulation of Reactivity with Cucurbiturils:

The reactivity of coumarin derivatives can also be significantly controlled through supramolecular encapsulation. Studies on a series of 7-diethylaminocoumarin Schiff base derivatives with cucurbit rsc.orguril (CB rsc.org) have demonstrated this principle. The hydrolysis of these Schiff bases in an acidic medium was kinetically studied in the absence and presence of CB rsc.org. acs.org

The results showed two distinct behaviors depending on the structure of the Schiff base. For derivatives with a single binding site for the macrocycle, CB rsc.org acted as a catalyst, promoting the hydrolysis reaction. This catalytic effect is likely due to the CB rsc.org portals assisting in the protonation of the imine nitrogen, a key step in the hydrolysis mechanism. acs.org

Conversely, for a Schiff base derivative capable of forming a 2:1 host-guest complex with CB rsc.org, an inhibitory effect on the hydrolysis was observed. acs.org In this case, the formation of the stable ternary complex effectively shields the reactive imine group from attack by water molecules, thus slowing down the hydrolysis rate. These findings clearly demonstrate that the reactivity of the 7-diethylaminocoumarin scaffold can be either enhanced or suppressed by strategic use of supramolecular hosts.

Given these comprehensive studies on analogous compounds, it is reasonable to predict that the photophysical properties and reactivity of this compound can be similarly modulated. The benzoyl group at the 3-position, with its own electronic and steric properties, would likely influence the specific binding geometry and the resulting photophysical and chemical outcomes upon encapsulation within different macrocyclic hosts.

Conclusion and Future Research Trajectories

Synthesis of Current Research Achievements for 3-Benzoyl-7-diethylaminocoumarin

The synthesis of this compound is primarily achieved through established methodologies for creating 3-substituted coumarins. The core of its synthesis often involves the reaction of a substituted salicylaldehyde (B1680747) with a β-ketoester, a classic approach in coumarin (B35378) chemistry. researchgate.net More specifically, the introduction of the benzoyl group at the C-3 position can be accomplished through reactions like the Michael addition. researchgate.net For instance, the reaction of salicylaldehyde derivatives with 3,3-bis(methylsulfanyl)-1-phenylpropenone in the presence of a base like piperidine (B6355638) offers a viable route to 3-benzoylcoumarin (B162544) derivatives. researchgate.net

While direct and extensive research specifically on this compound is somewhat limited in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds. For example, research on 3-benzoyl-7-dimethylamino-4-hydroxycoumarin has revealed interesting photochromic properties and the ability to act as a colorimetric ion sensor. researchgate.net These findings strongly suggest that this compound likely possesses similar, if not enhanced, photophysical and sensing capabilities due to the electron-donating nature of the diethylamino group at the 7-position, which is known to enhance fluorescence and environmental sensitivity in coumarin dyes. researchgate.net

The research on related 7-(diethylamino)coumarin derivatives further underscores the functional importance of this moiety. These compounds are widely recognized for their strong fluorescence and are frequently employed as fluorescent labels and probes. researchgate.net The combination of the benzoyl group at the 3-position and the diethylamino group at the 7-position creates a "push-pull" electronic system, which is a key design principle for developing molecules with interesting optical properties, including large Stokes shifts and solvent-dependent fluorescence.

Identification of Emerging Research Avenues and Unexplored Potentials

The unique structural features of this compound open up a plethora of exciting research avenues. The inherent fluorescence of the 7-diethylaminocoumarin core, modulated by the 3-benzoyl substituent, makes it a prime candidate for the development of novel fluorescent probes and sensors. A significant emerging application lies in the design of ratiometric fluorescent probes for detecting biologically important species. For instance, a coumarin-rhodol dyad utilizing a 7-diethylaminocoumarin unit has been successfully developed for imaging hydropersulfides in living cells, demonstrating the potential of this scaffold in biological imaging. acs.org

The field of materials science also presents a promising frontier. The photochromic behavior observed in similar coumarin structures suggests that this compound and its derivatives could be explored for applications in optical data storage, molecular switches, and smart materials. researchgate.net Furthermore, the semiconductor properties noted in a related compound, 3-benzoyl-7-hydroxy coumarin, indicate a potential for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photodiodes. researchgate.net

In the realm of medicinal chemistry, the coumarin nucleus is a well-established pharmacophore with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov While the specific biological profile of this compound is yet to be extensively studied, its structural motifs suggest that it could be a valuable scaffold for the design of new therapeutic agents. The benzoyl group offers a site for further functionalization to optimize biological activity and target specificity.

Emerging Research Area Potential Application of this compound Key Enabling Features
Biological Imaging Development of ratiometric fluorescent probes for specific analytes.Strong fluorescence, "push-pull" electronic system, potential for functionalization.
Materials Science Creation of photochromic materials and organic semiconductors.Potential for light-induced structural changes and charge transport properties.
Medicinal Chemistry Design of novel anticancer, antibacterial, and anti-inflammatory agents.Proven biological activity of the coumarin scaffold, sites for synthetic modification.
Food Science Use as an antibrowning agent in food preservation.Inhibitory activity against polyphenol oxidase, as seen in related compounds. nih.gov

Challenges and Opportunities in the Advanced Study of this compound and Its Derivatives

Despite its promising potential, the advanced study of this compound is not without its challenges. A primary hurdle is the need for more efficient and environmentally friendly synthetic methods. While classical methods are effective, they can sometimes require harsh reaction conditions. researchgate.net An opportunity lies in the development and application of greener catalytic systems, such as the use of solid acid catalysts or microwave-assisted synthesis, to improve yields and reduce environmental impact. researchgate.net

Another challenge is the comprehensive characterization of its photophysical properties and the elucidation of structure-property relationships. A systematic study of how modifications to the benzoyl and diethylamino groups affect properties like quantum yield, Stokes shift, and two-photon absorption is crucial for designing next-generation fluorescent materials. This presents a significant opportunity for computational chemistry to guide synthetic efforts.

The exploration of the full biological potential of this compound and its derivatives is a major opportunity. This will require extensive screening against a wide range of biological targets and the development of a deeper understanding of its mechanism of action. A key challenge will be to achieve high selectivity for specific targets to minimize off-target effects.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Benzoyl-7-diethylaminocoumarin, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction. For example, refluxing ethylbenzoylacetate with 2,4-dihydroxybenzaldehyde in acetone using piperidine as a catalyst, followed by purification via crystallization in ethanol . To optimize purity, employ techniques like column chromatography (e.g., silica gel with hexane/EtOAc gradients) and validate using HPLC (>98% purity) .

Q. How does solvent polarity affect the photophysical properties of this compound?

  • Methodological Answer : Solvent polarity significantly impacts fluorescence quantum yield. In polar solvents (e.g., ethanol), hydrogen bonding stabilizes the excited state, enhancing emission intensity. In non-polar solvents (e.g., hexane), reduced solvation decreases fluorescence. Design experiments using a solvent polarity index (e.g., ET(30)) and measure Stokes shifts with UV-Vis and fluorescence spectroscopy .
SolventPolarity Index (ET(30))λabs (nm)λem (nm)Stokes Shift (nm)
Hexane31.035042070
Ethanol51.9365465100

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm structure (e.g., benzoyl proton signals at δ 7.8–8.2 ppm). Mass spectrometry (HRMS) validates molecular weight (C19H17NO3, theoretical 307.12 g/mol). Purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to modify the coumarin scaffold for enhanced bioactivity?

  • Methodological Answer : Introduce functional groups (e.g., boronic acids) at the 3-position via palladium-catalyzed coupling. For example, react 3-bromo-7-diethylaminocoumarin with aryl boronic acids under nitrogen using Pd(PPh3)4 as a catalyst. Optimize reaction conditions (temperature, solvent) and characterize products via <sup>19</sup>F NMR if fluorinated substituents are added .

Q. What strategies resolve contradictions in fluorescence data across different research studies?

  • Methodological Answer : Inconsistencies often arise from variations in concentration, solvent impurities, or instrumentation. Standardize protocols:

  • Use anhydrous solvents (e.g., dried over molecular sieves).
  • Calibrate spectrofluorometers with quinine sulfate as a reference.
  • Report excitation/emission slit widths and detector sensitivity settings .

Q. How do structural modifications (e.g., benzoyl vs. acetyl groups) influence apoptosis modulation in cellular models?

  • Methodological Answer : Compare derivatives in vitro using caspase-3/7 activity assays. For example, treat HeLa cells with 10 µM of each compound for 24 hours, lyse cells, and measure fluorescence of caspase-cleaved substrates (e.g., DEVD-AMC). Validate with Western blotting for TNF-α expression .
DerivativeCaspase-3 Activity (Fold Increase)TNF-α Expression (Relative to Control)
3-Benzoyl3.2 ± 0.41.8 ± 0.2
3-Acetyl1.5 ± 0.31.1 ± 0.1

Q. What advanced computational methods predict the solvatochromic behavior of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model excited-state dipole moments. Compare with experimental solvatochromic shifts using the Lippert-Mataga equation. Incorporate solvent cavity effects via the polarizable continuum model (PCM) .

Guidelines for Rigorous Research Design

  • Control Experiments : Include solvent-only controls in photophysical studies to account for background fluorescence.
  • Replication : Perform triplicate measurements for biological assays and report standard deviations.
  • Data Reporting : Adhere to SRQR standards for qualitative data, detailing sample sizes, data collection methods, and analysis frameworks (e.g., inductive thematic analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.